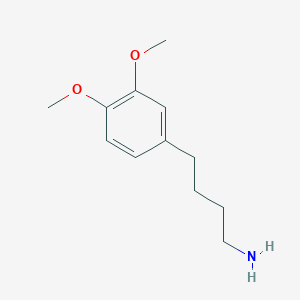

4-(3,4-dimethoxyphenyl)butan-1-amine

Beschreibung

Contextualization within the Butanamine and Phenethylamine (B48288) Class of Organic Compounds

4-(3,4-dimethoxyphenyl)butan-1-amine is structurally derived from two fundamental classes of organic compounds: butanamines and phenethylamines.

Butanamine Class: The core of its aliphatic portion is butan-1-amine, a primary aliphatic amine where an amino group is attached to the first carbon of a four-carbon butane (B89635) chain. ebi.ac.ukwikipedia.org Butanamines are simple alkylamines that serve as basic building blocks in organic synthesis. wikipedia.org The subject compound is a substituted derivative, where the terminal carbon of the butyl group is attached to a 3,4-dimethoxyphenyl ring system.

Phenethylamine Class: Phenethylamines are a broad class of compounds characterized by a phenyl ring connected to an amino group by a two-carbon (ethyl) chain. wikipedia.orgcymitquimica.com This class includes many endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine (B1679862), as well as a wide range of synthetic compounds. wikipedia.orgunodc.org While this compound is not a classical phenethylamine due to its four-carbon chain (rather than two), it is considered a structural analogue. It shares the key feature of a substituted aromatic ring linked to an amino group via an alkyl chain. A closely related true phenethylamine is 3,4-Dimethoxyphenethylamine (B193588) (DMPEA), an analogue of dopamine. wikipedia.org

The structure of this compound thus combines the aliphatic nature of butanamine with the substituted aromatic character of phenethylamines, creating a hybrid structure with distinct chemical properties.

Overview of Research Interest and Significance of the 3,4-Dimethoxyphenyl Moiety in Organic Chemistry

The 3,4-dimethoxyphenyl group, also known as a veratryl moiety, is a frequently encountered structural unit in organic chemistry and is of considerable research interest. This group is present in a variety of naturally occurring and synthetic compounds.

Research Significance:

Natural Product Chemistry: The 3,4-dimethoxyphenyl moiety is a key component of several natural products. It is structurally related to compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and veratraldehyde (3,4-dimethoxybenzaldehyde), which are derived from lignin, a complex polymer found in wood. acs.orgnih.gov

Medicinal Chemistry: The presence of two methoxy (B1213986) groups on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make the 3,4-dimethoxyphenyl group a common feature in the design of molecules for therapeutic applications. mdpi.com It is incorporated into various molecular frameworks to explore potential biological activities.

Synthetic Utility: The electron-donating nature of the methoxy groups activates the aromatic ring, facilitating electrophilic substitution reactions and allowing for further chemical modifications.

The table below lists several key compounds that feature the 3,4-dimethoxyphenyl moiety, highlighting its prevalence in organic chemistry.

| Compound Name | Molecular Formula | Context/Significance |

| Veratraldehyde | C₉H₁₀O₃ | A derivative of vanillin, used in synthesis. acs.orgnih.gov |

| 3,4-Dimethoxyphenethylamine (DMPEA) | C₁₀H₁₅NO₂ | A phenethylamine analogue of dopamine. cymitquimica.comwikipedia.org |

| 4-(3,4-Dimethoxyphenyl)butan-2-one | C₁₂H₁₆O₃ | A ketone also known as methyl zingerone. nist.gov |

| (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol | C₁₂H₁₆O₃ | A natural product isolated from Zingiber cassumunar. medchemexpress.com |

Role as a Chemical Scaffold and Synthetic Precursor in Advanced Chemical Research

In advanced chemical research, this compound holds potential value as both a chemical scaffold and a synthetic precursor.

Chemical Scaffold: A chemical scaffold refers to a core molecular structure upon which a series of derivatives can be built. The structure of this compound is well-suited for this role. Its primary amine group serves as a reactive handle for a wide range of chemical transformations, such as acylation, alkylation, and condensation with carbonyl compounds. This allows for the systematic generation of a library of related molecules for screening purposes in materials science or drug discovery.

Synthetic Precursor: A synthetic precursor is a compound that serves as a starting material for the synthesis of more complex molecules. The dual functionality of this compound—the reactive amine and the modifiable aromatic ring—makes it a useful precursor. For instance, the closely related compound 3,4-dimethoxyphenethylamine is a well-established precursor in the synthesis of isoquinolines, a class of nitrogen-containing heterocyclic compounds. sigmaaldrich.com Similarly, this compound could be used to synthesize larger, more complex nitrogen-containing ring systems or other target molecules with potential applications in various areas of chemical and biological research. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3,4-dimethoxyphenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h6-7,9H,3-5,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXHHASCNASPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306608 | |

| Record name | 3,4-Dimethoxybenzenebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74027-78-4 | |

| Record name | 3,4-Dimethoxybenzenebutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74027-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxybenzenebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3,4 Dimethoxyphenyl Butan 1 Amine

Established Synthetic Routes to the Butanamine Scaffold

Classic methodologies for synthesizing the 4-(3,4-dimethoxyphenyl)butan-1-amine scaffold rely on robust and well-documented reactions. These approaches offer reliable access to the target compound through various strategic bond formations.

Reductive Amination Strategies and Conditions

Reductive amination is a cornerstone of amine synthesis, providing a direct method to form C-N bonds. osi.lv This process typically involves two main steps: the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. nih.gov For the synthesis of this compound, the precursor would be 4-(3,4-dimethoxyphenyl)butanal, which would react with ammonia.

A variety of reducing agents can be employed, each with specific advantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov NaBH₃CN is particularly effective because it is a mild reducing agent that selectively reduces imines in the presence of aldehydes. The reaction can be accelerated by the addition of organic acids like acetic acid or Lewis acids. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or cobalt-containing composites with H₂, is also a viable reduction method. yale.edu

Table 1: Comparison of Conditions for Reductive Amination

| Reducing Agent/Catalyst | Amine Source | Conditions | Key Features |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia / Ammonium (B1175870) Salt | Methanol, mild pH | Selectively reduces imines over aldehydes. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia / Ammonium Salt | Dichloroethane (DCE), Acetonitrile (B52724) (MeCN) | Mild, effective for a wide range of substrates. |

| Catalytic Hydrogenation (e.g., Pd/C, Co/SiO₂) | Ammonia | H₂ gas, elevated pressure/temperature | "Green" method, avoids stoichiometric metal hydrides. yale.edu |

Alkylation and Chain Elongation Approaches

Alkylation methods offer an alternative for constructing the butanamine scaffold by forming new carbon-carbon or carbon-nitrogen bonds to extend a molecular chain.

One conceptual approach involves the N-alkylation of a suitable amine. However, direct alkylation of amines with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium salts. researchgate.net

A more controlled strategy focuses on carbon chain elongation. This can be achieved by starting with a precursor containing the 3,4-dimethoxyphenyl group and extending its side chain. For instance, 3,4-dimethoxybenzyl cyanide can serve as a starting material. Deprotonation of the benzylic position followed by alkylation with a three-carbon electrophile (e.g., 1-bromo-3-chloropropane) and subsequent reduction of the nitrile group would yield the target butanamine. Another approach is the alkylation of terminal alkynes, which can be treated with n-BuLi and then an alkyl halide to extend the carbon chain before subsequent functional group transformations to introduce the amine. d-nb.info

Multi-Step Synthesis from Readily Available Precursors

Complex molecules like this compound are often best prepared through multi-step sequences starting from simple, commercially available chemicals.

Synthesis from Veratraldehyde (3,4-Dimethoxybenzaldehyde): Veratraldehyde is a common precursor for molecules bearing the 3,4-dimethoxyphenyl moiety. A potential synthetic route involves a condensation reaction to build the carbon skeleton. For example, a Wittig reaction between veratraldehyde and a suitable phosphonium (B103445) ylide could form an alkene, which is then hydrogenated. The terminal functional group can then be converted to an amine. Alternatively, a Henry reaction with a nitroalkane, followed by reduction of both the nitro group and any resulting double bond, can construct the carbon chain and introduce the nitrogen atom in a single reductive step. Another pathway involves the multi-step conversion of veratraldehyde to 3-(3,4-dimethoxyphenyl)butan-2-one, which can then be further elaborated to the desired amine. yale.edu

Synthesis from Homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethylamine): Homoveratrylamine is another excellent starting material, already containing the dimethoxyphenyl group and a nitrogen atom. nih.gov A two-carbon chain elongation is required to synthesize the target molecule. This can be accomplished by acylating homoveratrylamine with an appropriate two-carbon unit, such as acetyl chloride or acetic anhydride, to form an amide. Subsequent reduction of the amide carbonyl group, for instance with lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), would yield the butanamine scaffold. A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized for various applications, demonstrating the feasibility of modifying this precursor.

Advanced Synthetic Techniques and Innovations

Modern organic synthesis has developed sophisticated methods to control stereochemistry and improve efficiency through catalysis, offering advanced routes to butanamine scaffolds and their derivatives.

Stereoselective and Asymmetric Synthesis of Related Butanamines

The synthesis of chiral amines, particularly those with stereocenters remote from the amine group (e.g., at the γ-position), is a significant challenge in organic chemistry. acs.org Advanced strategies often rely on chiral auxiliaries, asymmetric catalysis, or biocatalysis.

Chiral Auxiliary Approach: Chiral auxiliaries are recoverable stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For example, N-tert-butanesulfinamide, developed by the Ellman lab, is a highly effective chiral auxiliary for the synthesis of a wide variety of chiral amines. osi.lvyale.edu Condensation of this auxiliary with a ketone or aldehyde forms an N-sulfinyl imine, which can then undergo diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary reveals the chiral primary amine. osi.lv This method could be applied to synthesize chiral analogs of this compound.

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of prochiral enamines, enamides, or allyl amines is a powerful method for producing chiral amines. nih.gov Similarly, organocatalytic methods, such as the stereospecific isomerization of chiral allylic amines, can be used to generate γ-chiral aliphatic amines. nih.govresearchgate.net Biocatalysis, using enzymes like reductive aminases (RedAms) or transaminases (TAs), offers another route. Fungal RedAms, for instance, can catalyze the asymmetric reductive amination of ketones using ammonia as the amine source, yielding chiral primary amines with high enantiomeric excess. nih.govrsc.org

Application of Organocatalytic and Metal-Catalyzed Reactions in Scaffold Assembly

Modern catalysis provides efficient and atom-economical methods for constructing amine scaffolds. These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

Organocatalysis: Organocatalysis avoids the use of metals and can offer unique reactivity. For example, chiral amine catalysts have been developed for enantioselective halogenation and other transformations. nih.gov While direct application to the butanamine scaffold is specific, the principles of organocatalysis, such as iminium and enamine activation, are broadly applicable to the synthesis of amine precursors. The coupling of aldehydes and benzyl (B1604629) chlorides using a sulfenate anion organocatalyst represents a novel, metal-free approach to forming carbon-carbon bonds that could be adapted for scaffold assembly. organic-chemistry.orgnih.gov

Metal-Catalyzed Reactions: Transition metal catalysis is a dominant force in modern synthesis. Hydroaminomethylation is a particularly relevant reaction, combining hydroformylation and reductive amination in a single step to convert an olefin into a higher amine. nih.gov This domino process can be catalyzed by cobalt or rhodium complexes and transforms an alkene like 3-(3,4-dimethoxyphenyl)prop-1-ene directly into this compound using syngas (CO/H₂) and ammonia. researchgate.netd-nb.info Recent advances have led to highly selective cobalt and titanium-based catalysts that operate under mild conditions. nih.govnih.gov

Another powerful strategy is C-H bond activation, which allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. yale.edu Iron-catalyzed C-H activation can facilitate the cross-coupling of tertiary amines with terminal alkynes. nih.gov While this specific reaction forms propargylamines, the underlying principle of activating C-H bonds adjacent to a nitrogen atom is a rapidly developing field that could lead to novel syntheses of complex amines. nih.gov

Green Chemistry Principles and Sustainable Synthetic Methodologies

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aimed at reducing the environmental impact of its production. While specific, dedicated green synthetic routes for this exact compound are not extensively detailed in publicly available research, the core principles of green chemistry can be applied to its known synthetic pathways. Key areas of focus include the use of renewable starting materials, the reduction of hazardous waste, and the implementation of catalytic rather than stoichiometric reagents.

One of the primary considerations in a greener synthesis is the choice of starting materials. Traditionally, syntheses may rely on petroleum-derived precursors. A more sustainable approach would involve sourcing starting materials from renewable biomass. For instance, lignin, a complex polymer abundant in plant cell walls, is rich in aromatic structures similar to the dimethoxyphenyl moiety and could potentially be a source for veratraldehyde or related precursors.

Another key principle is waste prevention. Traditional methods for amine synthesis can generate significant amounts of waste. For example, classical reductions of nitriles or amides often use stoichiometric metal hydrides, which produce large volumes of inorganic waste that can be difficult and costly to dispose of safely. Catalytic hydrogenation, using catalysts such as palladium on carbon with molecular hydrogen, represents a much greener alternative, with the only byproduct being water in some cases. The catalyst can also often be recovered and reused, further minimizing waste.

The use of safer solvents and reaction conditions is also a cornerstone of green chemistry. Many organic reactions are conducted in volatile organic compounds (VOCs) that can be harmful to human health and the environment. The development of synthetic routes that utilize water, supercritical fluids, or ionic liquids as reaction media can significantly reduce the environmental footprint. Furthermore, performing reactions at ambient temperature and pressure, whenever possible, reduces energy consumption.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another critical factor. Reactions like the Gabriel synthesis, while effective, have poor atom economy due to the use of stoichiometric phthalimide (B116566) derivatives. In contrast, reductive amination of the corresponding ketone, 4-(3,4-dimethoxyphenyl)butan-2-one, with ammonia followed by catalytic hydrogenation, offers a higher atom economy.

The development of biocatalytic methods, using enzymes to perform specific chemical transformations, is also a promising avenue for the sustainable synthesis of this compound. Transaminases, for example, can be used to convert ketones to amines with high enantioselectivity, often in aqueous media under mild conditions.

Chemical Reactivity and Mechanistic Investigations

Reactions of the Primary Amine Functionality (e.g., Acylation, Alkylation, Oxidation)

The primary amine group in this compound is a key site of reactivity, allowing for a variety of chemical transformations. These reactions are fundamental to the synthesis of a wide range of derivatives.

Acylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic. Consequently, it readily reacts with acylating agents such as acyl chlorides, acid anhydrides, and esters to form amides. For instance, the reaction with acetyl chloride in the presence of a base to neutralize the HCl byproduct yields N-(4-(3,4-dimethoxyphenyl)butyl)acetamide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Alkylation: The primary amine can also undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. To achieve mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled and widely used method.

Oxidation: The primary amine functionality can be oxidized to various other nitrogen-containing functional groups. For example, oxidation with hydrogen peroxide in the presence of a titanium silicalite molecular sieve catalyst can yield the corresponding oxime. youtube.com Another method involves the use of molecular oxygen with catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina to efficiently produce oximes. wikipedia.orgallen.inorganic-chemistry.org This transformation is environmentally benign as it uses molecular oxygen as the oxidant and produces water as the only byproduct. allen.inorganic-chemistry.org

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(4-(3,4-dimethoxyphenyl)butyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-4-(3,4-dimethoxyphenyl)butan-1-amine (and over-alkylation products) |

| Oxidation | H₂O₂/Titanium silicalite | 4-(3,4-dimethoxyphenyl)butanal oxime |

Transformations Involving the Aromatic Dimethoxyphenyl Ring System

The 1,2-dimethoxybenzene (B1683551) (veratrole) moiety of this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are ortho, para-directing and strongly activating. The position of substitution is influenced by both electronic and steric factors. The butylamine (B146782) side chain exerts a steric effect that can influence the regioselectivity of these reactions.

Halogenation: The aromatic ring can be halogenated with reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). wikipedia.orgwikipedia.orgwikipedia.org The substitution is expected to occur at the positions ortho or para to the methoxy groups. Given the existing substitution pattern, the most likely positions for halogenation are C-5 (para to the C-4 methoxy group and ortho to the C-3 methoxy group) and to a lesser extent, C-2 (ortho to the C-3 methoxy group).

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The strongly activating nature of the methoxy groups means that milder nitrating agents may also be effective. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The nitro group is expected to be introduced at the C-5 position.

Friedel-Crafts Acylation and Alkylation: The electron-rich ring is highly reactive towards Friedel-Crafts acylation and alkylation. wikipedia.orgharvard.edumasterorganicchemistry.com For example, acylation with acetyl chloride and a Lewis acid catalyst would likely yield a ketone with the acetyl group at the C-5 position. Alkylation with an alkyl halide and a Lewis acid would similarly introduce an alkyl group at the same position. allen.inorganic-chemistry.org

Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, can introduce a formyl group onto the aromatic ring, likely at the C-5 position.

| Reaction Type | Reagent | Expected Major Product |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 4-(5-bromo-3,4-dimethoxyphenyl)butan-1-amine |

| Nitration | HNO₃/H₂SO₄ | 4-(5-nitro-3,4-dimethoxyphenyl)butan-1-amine |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(5-(4-aminobutyl)-2,3-dimethoxyphenyl)ethan-1-one |

| Formylation (Vilsmeier-Haack) | POCl₃/DMF | 5-(4-aminobutyl)-2,3-dimethoxybenzaldehyde |

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of this compound can be achieved through several routes, each with distinct reaction mechanisms.

Reductive Amination: A common and efficient method is the reductive amination of 4-(3,4-dimethoxyphenyl)butan-2-one. This reaction proceeds in two main steps. First, the amine (ammonia in this case for a primary amine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. In the second step, the imine is reduced to the amine. libretexts.orgchemistrysteps.comyoutube.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they are selective for the reduction of the protonated imine over the ketone. youtube.comnrochemistry.com

Gabriel Synthesis: This method provides a way to form primary amines from alkyl halides without the issue of over-alkylation. chemistrysteps.comchemistrylearner.comjove.com The synthesis begins with the deprotonation of phthalimide by a base, such as potassium hydroxide, to form the phthalimide anion. This anion then acts as a nucleophile in an SN2 reaction with a suitable alkyl halide, in this case, a 4-(3,4-dimethoxyphenyl)butyl halide. The final step is the liberation of the primary amine from the N-alkylated phthalimide, which is typically achieved by hydrazinolysis (using hydrazine) or acid hydrolysis. nih.govbyjus.com

Hofmann and Curtius Rearrangements: These are methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. While not the most direct route to this compound, they could be employed starting from a suitable carboxylic acid derivative.

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with bromine in a basic solution. wikipedia.orgmasterorganicchemistry.com The mechanism involves the formation of an N-bromoamide, which is then deprotonated. The resulting anion undergoes a rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. Hydrolysis of the isocyanate yields the primary amine and carbon dioxide. youtube.com

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. allen.inorganic-chemistry.orgharvard.edu The acyl azide can be prepared from the corresponding carboxylic acid. The isocyanate intermediate can then be hydrolyzed to the primary amine. A key feature of this rearrangement is that the migration of the R-group occurs with full retention of its stereochemistry. harvard.edu

Design and Synthesis of Analogues and Derivatives for Structure Activity Studies

Systematic Structural Modifications of the 4-(3,4-Dimethoxyphenyl)butan-1-amine Framework

The this compound scaffold offers three primary regions for chemical modification: the aromatic ring, the butyl chain, and the terminal amine group. Each of these regions can be systematically altered to modulate physicochemical properties and biological activity.

The 3,4-dimethoxy substitution pattern on the phenyl ring is a common feature in many biologically active molecules, but its modification is a key strategy in lead optimization. Studies on related phenethylamine (B48288) and phenylaminoethanol series provide a roadmap for potential modifications.

Research on 1-(4-amino-phenyl)-2-aminoethanol derivatives, related to clenbuterol, has shown that exchanging the two chlorine atoms for other substituents leads to compounds with potent β2-mimetic activity. nih.gov Specifically, chloro-cyano, fluoro-cyano, and mono-cyano substituted compounds demonstrated the strongest activity. nih.gov This suggests that altering the electronic properties of the ring on the this compound core by replacing the methoxy (B1213986) groups with electron-withdrawing groups like cyano (CN) or trifluoromethyl (CF₃) could significantly impact receptor interaction.

Similarly, SAR studies of phenethylamine derivatives targeting the 5-HT₂ₐ receptor indicate that the placement of substituents is critical. nih.gov Alkyl or halogen groups at the para-position of the phenyl ring tend to have a positive effect on binding affinity. nih.govresearchgate.net Therefore, synthesizing positional isomers of the dimethoxy groups (e.g., 2,5-dimethoxy or 3,5-dimethoxy) or replacing them with other groups at different positions would be a critical step in exploring the SAR of the this compound framework. In a series of dopamine (B1211576) reuptake inhibitors, derivatives with a substituted phenyl group showed greatly reduced activity compared to those with an unsubstituted phenyl or a thiophenyl group. biomolther.orgnih.gov

| Modification Type | Example Substituent/Change | Rationale / Predicted Effect Based on Analogues | Reference Series |

|---|---|---|---|

| Positional Isomerism | Shift methoxy groups (e.g., 2,5- or 3,5-) | Probe geometric requirements of the binding pocket. | Phenethylamines nih.gov |

| Electronic Modification | Replace -OCH₃ with -CN, -CF₃, Halogens (F, Cl, Br) | Alter ring electronics to enhance binding affinity or selectivity. nih.gov | Phenylaminoethanols nih.gov |

| Bioisosteric Replacement | Replace phenyl ring with thiophenyl | May improve potency or alter metabolic profile. biomolther.orgnih.gov | β-phenethylamines biomolther.orgnih.gov |

| Substitution Removal | Unsubstituted phenyl ring | Can increase potency in certain receptor systems (e.g., DAT). biomolther.orgnih.gov | β-phenethylamines biomolther.orgnih.gov |

Modifications to the linker between the aromatic ring and the amine group, as well as substitutions on the nitrogen atom itself, are fundamental strategies for modulating pharmacological activity.

Butyl Chain Alterations: The length and rigidity of the alkyl chain are critical. In related phenethylamines (a two-carbon chain), adding a single methyl group to the α-carbon (to create an amphetamine-like structure) or the β-carbon is generally well-tolerated, but adding bulkier groups significantly reduces potency at receptors like hTAAR1. nih.gov Extending the α-alkyl chain in synthetic cathinones from methyl (methylone) to ethyl (butylone) and propyl (pentylone) was found to significantly blunt their thermogenic effects. nih.gov This suggests that the four-carbon chain of this compound could be sensitive to changes in length, branching, or the introduction of conformational constraints like cyclization.

Amine Substitution: The primary amine offers a readily available site for modification. Converting the primary amine of β-phenethylamine to a secondary amine via N-methylation causes a minor reduction in potency at hTAAR1, while conversion to a tertiary amine leads to a significant drop in potency. nih.gov However, this effect is highly target-dependent. In stark contrast, for 5-HT₂ₐ receptor agonists, N-benzyl substitution, particularly with a 2-methoxybenzyl group (NBOMe), dramatically increases both binding affinity and functional activity compared to the parent primary amine. nih.gov This highlights the potential for an N-benzyl substituent to interact with an accessory binding pocket in the receptor.

| Modification Type | Example Modification | Observed Effect in Analogue Series | Reference Series |

|---|---|---|---|

| Chain Branching | α-methylation | Can be tolerated or reduce potency depending on the target. nih.gov | β-phenethylamines nih.gov |

| Chain Branching | α-ethylation / α-propylation | Significantly attenuates in vivo thermogenic effects. nih.gov | Synthetic Cathinones nih.gov |

| Amine Substitution | N-methylation (secondary amine) | Minor (~3-fold) reduction in potency. nih.gov | β-phenethylamines (hTAAR1) nih.gov |

| Amine Substitution | N,N-dimethylation (tertiary amine) | Significant (~30-fold) reduction in potency. nih.gov | β-phenethylamines (hTAAR1) nih.gov |

| Amine Substitution | N-benzylation (e.g., N-(2-methoxybenzyl)) | Dramatically increases binding affinity and functional potency. nih.gov | Phenethylamines (5-HT₂ₐ) nih.gov |

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. nih.gov This approach can lead to compounds with improved affinity, dual or multiple modes of action, or altered selectivity profiles. nih.govnih.gov The this compound moiety can serve as a building block for such hybrids.

One approach involves linking the amine to another bioactive scaffold. For instance, studies have successfully created primaquine-chloroquine hybrids for malaria, demonstrating that linking two pharmacophores can yield compounds with activity against multiple stages of the parasite's lifecycle. nih.gov Similarly, hybrid molecules composed of 2,4-diamino-1,3,5-triazines and coumarins have been synthesized to create novel cytotoxic agents. mdpi.com

Another strategy involves creating conjugates designed for a specific purpose, such as controlled release. Phenethylamine has been incorporated into polycyclic aromatic–hydroxybenzylammonium conjugates. researchgate.net These systems can undergo an elimination reaction to release the parent amine, with the release rate being tunable based on the aromaticity of the polycyclic system. researchgate.net This concept could be applied to the this compound core to develop prodrugs or chemical tools with controlled release kinetics.

Exploration of Structure-Activity Relationships (SAR) in Related Chemical Series

By analyzing the SAR of chemically related series, it is possible to infer guiding principles for the design of novel ligands based on the this compound scaffold.

Data from various phenethylamine series demonstrate clear correlations between specific structural features and in vitro activity at G-protein coupled receptors (GPCRs) and transporters.

For agonists of the 5-HT₂ₐ/₂C receptors, N-benzyl substitution is a critical determinant of potency. A systematic study of N-benzyl phenethylamines revealed that N-(2-hydroxybenzyl) substitution resulted in the most potent compound, with an EC₅₀ of 0.074 nM and over 400-fold selectivity for the 5-HT₂ₐ receptor. nih.gov This highlights a specific hydrogen bond donor/acceptor site in the receptor's accessory binding pocket.

In the context of dopamine transporter (DAT) inhibitors, both the aromatic and amine portions of the molecule are crucial. nih.gov The inhibitory effect on dopamine reuptake was found to be stronger for compounds with longer alkyl groups and smaller, less bulky ring systems attached to the amine. biomolther.orgnih.govresearchgate.net Furthermore, methoxy substitutions on the aromatic ring were found to be detrimental to activity in this particular series. biomolther.org

The addition of the N-2-methoxybenzyl group to 2C phenethylamines not only increases potency but also significantly increases lipophilicity, which correlates with lower EC₅₀ values (higher cytotoxicity) in in vitro assays. mdpi.com

| Chemical Series | Target | Structural Feature | Effect on In Vitro Activity | Example Data |

|---|---|---|---|---|

| N-Benzyl Phenethylamines | 5-HT₂ₐ Receptor | N-(2-hydroxybenzyl) substitution | High potency and selectivity | EC₅₀ = 0.074 nM nih.gov |

| N-Benzyl Phenethylamines | 5-HT₂ₐ Receptor | N-(2-methoxybenzyl) substitution | Less active and less selective | EC₅₀ > 1 nM nih.gov |

| β-phenethylamines | Dopamine Transporter (DAT) | Methoxy group on aromatic ring | Weak or no inhibitory activity | - biomolther.org |

| β-phenethylamines | Dopamine Transporter (DAT) | Longer alkyl groups on amine | Stronger inhibitory activity | IC₅₀ = 360.5 nM (propyl) vs. 878.5 nM (methyl) researchgate.net |

| 2C-Phenethylamines | SH-SY5Y & HepG2 cells | N-benzylation | Increased cytotoxicity | Correlates with increased lipophilicity mdpi.com |

| β-phenethylamines | hTAAR1 | α,α-dimethyl substitution | Sharply reduced potency | - nih.gov |

The collective SAR data from phenethylamine-related series provide several key principles applicable to the design of new ligands based on the this compound scaffold, particularly for GPCR targets.

Exploitation of Accessory Binding Pockets: The dramatic increase in potency observed with N-benzyl substitutions in the 5-HT₂ₐ agonist series underscores the importance of designing ligands that can extend beyond the primary (orthosteric) binding site to engage secondary, allosteric sites. nih.govnih.gov This can lead to significant gains in both affinity and selectivity.

Balancing Potency and Physicochemical Properties: Modifications that increase potency, such as N-benzylation, often increase lipophilicity. mdpi.com This can improve membrane permeability but may also lead to increased off-target effects and cytotoxicity. A central principle of ligand design is to optimize activity while maintaining drug-like properties.

Target-Specific Substituent Effects: The observation that methoxy groups are beneficial for activity in some series but detrimental in others (e.g., for DAT inhibition) highlights that there are no universally "good" or "bad" substituents. biomolther.org The electronic and steric requirements are highly specific to the topology and amino acid composition of the target's binding pocket. Therefore, ligand design must be tailored to the specific biological target.

Harnessing Biased Signaling: For GPCRs, ligands can stabilize different receptor conformations, leading to preferential activation of certain downstream signaling pathways (e.g., G-protein vs. β-arrestin). nih.gov This phenomenon, known as biased agonism or functional selectivity, is a key principle in modern drug design. chemrxiv.org Structural modifications, such as those discussed for the aromatic ring and amine substituent, are the primary tools used to fine-tune a ligand's signaling bias, potentially leading to more effective therapeutics with fewer side effects. nih.gov

Structure-Based Design: As 3D structures of GPCRs become more available, structure-based ligand design becomes an increasingly powerful alternative to traditional medicinal chemistry. nih.govethernet.edu.et Computational methods like docking simulations can help rationalize the SAR data—for example, by showing how a ligand fits into a binding site and forms key hydrogen bonds or hydrophobic interactions—and guide the design of new, more potent, and selective molecules. biomolther.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 4-(3,4-dimethoxyphenyl)butan-1-amine. Each technique offers unique insights into the different components and functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, the methoxy (B1213986) groups, and the amine protons. The aromatic region typically shows a complex pattern for the 1,2,4-trisubstituted benzene (B151609) ring. A characteristic set of signals, often an ABX system, is expected: a doublet for the proton at position 5, a doublet of doublets for the proton at position 6, and a singlet-like signal for the proton at position 2. mdpi.com The two methoxy groups would appear as sharp singlets. The protons of the butyl chain would appear as multiplets, and their connectivity can be confirmed using 2D-NMR techniques.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show six unique signals for the aromatic carbons, two signals for the methoxy carbons, and four signals for the aliphatic carbons of the butyl chain. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing effect of the alkyl chain on the aromatic ring.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons in the butyl chain and within the aromatic ring, confirming their sequence. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic-H2 | ~6.80 (d) | ~112 |

| Aromatic-H5 | ~6.75 (d) | ~111 |

| Aromatic-H6 | ~6.70 (dd) | ~120 |

| Aromatic-C1 | - | ~135 |

| Aromatic-C3 | - | ~149 |

| Aromatic-C4 | - | ~147 |

| -OCH₃ (x2) | ~3.85 (s) | ~56 |

| -CH₂-Ar | ~2.55 (t) | ~35 |

| -CH₂- | ~1.65 (m) | ~32 |

| -CH₂- | ~1.50 (m) | ~29 |

| -CH₂-NH₂ | ~2.70 (t) | ~42 |

| -NH₂ | Variable (broad s) | - |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups. sapub.org

FTIR: The FTIR spectrum is expected to show characteristic absorption bands. The primary amine (-NH₂) group would exhibit two N-H stretching bands in the 3400-3250 cm⁻¹ region. globalresearchonline.net Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen just above 3000 cm⁻¹. Strong bands corresponding to the C-O stretching of the aryl-alkyl ether methoxy groups are expected around 1250 cm⁻¹ and 1030 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. nist.gov

Raman: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. While N-H and O-H stretches are typically weak, the C-H and C-C stretching vibrations of the aromatic and aliphatic portions of the molecule would be clearly visible. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum provides information about the electronic transitions within the molecule. The 3,4-dimethoxyphenyl chromophore is expected to produce characteristic absorption bands in the ultraviolet region. Typically, substituted benzenes show a strong primary band (E-band) below 220 nm and a weaker secondary band (B-band) around 270-280 nm. researchgate.net The presence of the electron-donating methoxy groups tends to shift these absorptions to longer wavelengths (a bathochromic shift).

Table 2: Key Expected Vibrational and Electronic Spectroscopic Data

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| FTIR | 3400-3250 | N-H stretching (primary amine) |

| FTIR | 3100-3000 | Aromatic C-H stretching |

| FTIR | 3000-2850 | Aliphatic C-H stretching |

| FTIR | 1610, 1515 | Aromatic C=C stretching |

| FTIR | 1260, 1030 | Asymmetric & Symmetric C-O-C stretching |

| UV-Vis | ~230 nm, ~280 nm | π → π* transitions of the substituted benzene ring |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the parent ion, allowing for the determination of its elemental formula.

For this compound (C₁₂H₁₉NO₂), the exact mass of the molecular ion [M]⁺ would be calculated. The fragmentation pattern in the mass spectrum provides structural information. For aliphatic amines, the most significant fragmentation is typically α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation.

Key Fragmentation Pathways:

α-Cleavage: The primary fragmentation is expected to be the loss of a propyl-dimethoxyphenyl radical to form the [CH₂NH₂]⁺ ion, which would result in a prominent base peak at an m/z of 30. libretexts.org

Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the butyl chain (beta to the ring) can lead to the formation of a stable 3,4-dimethoxybenzyl cation or a related tropylium (B1234903) ion, which would appear at m/z 151.

Analysis of these characteristic fragments allows for the confirmation of both the amine and the substituted phenyl portions of the molecule. researchgate.net

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. carleton.edu This technique provides an unambiguous determination of the molecular structure. The resulting data would confirm the connectivity of all atoms and provide precise measurements of all bond lengths and angles. mdpi.com Furthermore, it would reveal the molecule's conformation in the crystal lattice, such as the torsion angles defining the orientation of the butylamine (B146782) chain relative to the plane of the phenyl ring. The crystal structure would also elucidate the intermolecular interactions, particularly the hydrogen bonding network formed by the primary amine groups, which dictates the molecular packing in the solid state. researchgate.net

Polymorphism: This compound, with its flexible butyl chain and hydrogen-bonding amine group, has the potential to exhibit polymorphism—the ability to exist in more than one crystal form. Different polymorphs can arise from variations in molecular conformation or intermolecular hydrogen bonding patterns. Identifying and characterizing different polymorphs is crucial as they can have different physical properties.

Co-crystallization: The primary amine group is an excellent hydrogen bond donor, making this compound a strong candidate for forming co-crystals. researchgate.net Co-crystallization involves crystallizing the target molecule with a second, different molecule (a co-former), typically through non-covalent interactions like hydrogen bonding. For instance, co-crystallization with pharmaceutically acceptable carboxylic acids could form robust hydrogen bonds between the amine's -NH₂ group and the acid's -COOH group. This approach is a key strategy in crystal engineering to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule.

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the crystal packing and intermolecular interactions of this compound through single-crystal X-ray diffraction has not been reported in the publicly available scientific literature. As of now, the crystal structure of this specific compound has not been deposited in crystallographic databases such as the Cambridge Structural Database (CSD). Consequently, experimentally determined data on its unit cell parameters, space group, and the precise geometry of its intermolecular contacts are unavailable.

Therefore, the following discussion is a theoretical projection of the intermolecular forces likely to govern the crystal packing of this compound, based on the functionalities present in its molecular structure. The key structural features influencing its solid-state arrangement would be the primary amine group, the aromatic dimethoxyphenyl ring, and the flexible butyl chain.

Predicted Intermolecular Interactions:

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor. In a crystal lattice, it is anticipated that these groups would participate in a network of intermolecular hydrogen bonds. The most probable interactions would be of the N-H···N type, where the amine group of one molecule donates a hydrogen to the nitrogen atom of a neighboring molecule, leading to the formation of chains or more complex motifs. Additionally, the oxygen atoms of the methoxy groups (-OCH₃) could act as hydrogen bond acceptors, potentially forming weaker N-H···O interactions. These hydrogen bonds are expected to be the most significant directional forces dictating the primary supramolecular structure.

π-Interactions: The electron-rich 3,4-dimethoxyphenyl ring could engage in π-π stacking interactions. Depending on the relative orientation of the aromatic rings in adjacent molecules, these could manifest as either face-to-face or offset stacking arrangements, contributing to the stability of the crystal structure. Furthermore, weak C-H···π interactions, where a hydrogen atom from a butyl chain or the aromatic ring of one molecule interacts with the π-system of an adjacent molecule, are also plausible.

Due to the absence of experimental data, a data table summarizing crystallographic information cannot be generated. Such a table would typically include details like:

Crystal System

Space Group

Unit Cell Dimensions (a, b, c, α, β, γ)

Volume (V)

Calculated Density (ρ)

Number of Molecules per Unit Cell (Z)

Hydrogen Bond Geometries (Donor-H···Acceptor distances and angles)

Future crystallographic studies would be invaluable in elucidating the precise three-dimensional arrangement of this compound molecules in the solid state and confirming the nature and extent of the intermolecular interactions hypothesized here.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the geometric and electronic properties of a molecule. researchgate.net These methods allow for a detailed examination of the molecule's intrinsic characteristics, which govern its stability, reactivity, and interactions.

Electronic structure analysis provides a map of the electron distribution within a molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for understanding how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. researchgate.netnih.gov For 4-(3,4-dimethoxyphenyl)butan-1-amine, the MEP map would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amine group. These sites represent likely centers for electrophilic attack and hydrogen bond acceptance. Regions of positive potential (blue) would be anticipated around the hydrogen atoms of the amine group and the aromatic ring, indicating sites for nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical basis for predicting how the molecule will behave in a chemical reaction.

Table 1: Theoretical Reactivity Descriptors Derivable from Quantum Chemical Calculations This table presents a hypothetical set of reactivity descriptors for this compound, as would be calculated using DFT methods. The values are illustrative.

| Descriptor | Formula | Theoretical Significance |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. |

The flexibility of this compound, arising from several rotatable single bonds in its butyl chain and methoxy groups, means it can exist in numerous spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies.

By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. Identifying the global minimum energy conformer is essential, as it represents the most probable structure of the molecule under given conditions. This information is critical for subsequent studies like molecular docking, as the biological activity of a molecule is often dependent on its ability to adopt a specific, low-energy conformation that fits into a receptor's binding site.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the interactions of a ligand with its biological target, providing insights that can guide drug design and development.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. d-nb.infomdpi.com It estimates the binding affinity by calculating a scoring function, which reflects the strength of the interaction. For this compound, which contains a phenethylamine (B48288) scaffold, likely targets could include G-protein coupled receptors (GPCRs) or neurotransmitter transporters.

A docking study would involve:

Obtaining the 3D crystal structure of a potential target protein.

Placing the low-energy conformer of the ligand into the active site of the protein.

Evaluating various poses based on a scoring function that considers interactions like:

Hydrogen Bonds: The primary amine group is a strong hydrogen bond donor, and the methoxy oxygens are hydrogen bond acceptors.

Hydrophobic Interactions: The butyl chain and the phenyl ring can form favorable hydrophobic contacts with nonpolar residues in the binding pocket. unar.ac.id

π-π Stacking: The dimethoxy-substituted phenyl ring could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results typically include a binding energy score (in kcal/mol) and a detailed view of the specific amino acid residues involved in the interaction.

Table 2: Illustrative Molecular Docking Results This table shows a hypothetical example of docking results for this compound with a theoretical protein target, demonstrating typical data output.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | Aspartate 110 | Hydrogen Bond (with -NH3+) |

| Serine 150 | Hydrogen Bond (with -OCH3) | ||

| Phenylalanine 290 | π-π Stacking | ||

| Valine 114, Leucine 288 | Hydrophobic | ||

| Estimated Ki (nM) | 150 | - | - |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing insight into the stability and flexibility of the complex. rsc.org

Starting with the best-docked pose, the system is solvated in a water box with ions to simulate physiological conditions. The simulation is run for a duration typically in the nanosecond range. Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the simulation. A stable RMSD indicates that the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation to confirm their importance for binding.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net To perform a QSAR study for this compound, one would need a dataset of structurally similar analogs with experimentally measured biological activities (e.g., IC50 values).

2D-QSAR: This approach correlates activity with calculated molecular descriptors, such as lipophilicity (logP), molar refractivity, and electronic parameters.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more sophisticated model. These techniques require aligning the series of molecules and calculating their steric and electrostatic fields. The output is a 3D contour map that visualizes regions where modifications to the molecular structure would likely increase or decrease biological activity. For example, a map might show that adding a bulky group in one region (favorable steric field) or an electronegative group in another (favorable electrostatic field) would enhance the compound's potency. These models are powerful predictive tools for designing new, more active analogs.

Analytical Method Development and Validation

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are fundamental in the analytical characterization and purification of "4-(3,4-dimethoxyphenyl)butan-1-amine". These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities or resolution of its enantiomers. The choice of a specific chromatographic technique depends on the analytical objective, whether it is for quantitative analysis, purity assessment, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) Method Optimization and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds like "this compound". The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired separation and sensitivity. For primary aromatic amines, reversed-phase HPLC is a common and effective approach. nih.govchromatographyonline.com

Method optimization would typically involve the selection of an appropriate stationary phase, such as a C18 or C8 column, which provides good retention and separation for moderately polar compounds. The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase can significantly influence the retention and peak shape of the basic amine, and is therefore a key parameter to optimize. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. chromatographyonline.com

Detection is commonly performed using a UV-Vis detector, as the dimethoxybenzene chromophore in "this compound" is expected to exhibit significant absorbance. The selection of an optimal detection wavelength is crucial for achieving high sensitivity.

Once the chromatographic conditions are optimized, the method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. lcms.cz Validation encompasses the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters and Validation Data for a Primary Aromatic Amine

| Parameter | Condition/Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

This table presents typical parameters and acceptance criteria for a validated HPLC method for a primary aromatic amine and serves as an illustrative example.

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like "this compound". It is particularly useful for assessing the purity of the compound and for quantitative analysis. omicsonline.orgccsknowledge.com However, the analysis of primary amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the column. vt.edu

To overcome these challenges, several strategies can be employed. The use of a deactivated column is essential. vt.edu Columns with a stationary phase specifically designed for the analysis of amines, such as those with a basic character or those that have been base-deactivated, are often preferred. Another common approach is the derivatization of the amine to a less polar and more volatile derivative, which can improve chromatographic performance and sensitivity. researchgate.net

For purity assessment, a high-resolution capillary column is typically used. The temperature program of the GC oven is optimized to achieve good separation of the main compound from any potential impurities. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its wide linear range and good sensitivity for organic compounds. omicsonline.org

Table 2: General GC Conditions for the Analysis of Primary Amines

| Parameter | Condition |

| Chromatographic Conditions | |

| Column | Capillary column with a polar or base-deactivated stationary phase (e.g., CP-Volamine) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table provides a general set of GC conditions that could be adapted for the analysis of "this compound".

Chiral Chromatography for Enantiomeric Purity Determination

Since "this compound" possesses a chiral center, it exists as a pair of enantiomers. The determination of enantiomeric purity is crucial in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological properties. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for the separation and quantification of enantiomers. mdpi.comnih.gov

The key to chiral separation is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have been shown to be effective in resolving a wide range of chiral amines. yakhak.orgresearchgate.netnih.govmdpi.com The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers.

Method development in chiral chromatography involves screening different types of CSPs and mobile phases. Normal-phase chromatography, using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is often successful for the separation of chiral amines on polysaccharide-based CSPs. yakhak.org The addition of a small amount of an acidic or basic modifier to the mobile phase can sometimes improve the resolution and peak shape. researchgate.net

Table 3: Potential Chiral HPLC Conditions for Enantiomeric Resolution

| Parameter | Condition |

| Chromatographic Conditions | |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10, v/v) with 0.1% diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

This table suggests a starting point for developing a chiral HPLC method for the enantiomeric separation of "this compound".

Advanced Column Chromatography Techniques for Isolation and Purification

Column chromatography is an indispensable technique for the isolation and purification of "this compound" on both laboratory and larger scales. jove.comorgchemboulder.comdrawellanalytical.com The choice of stationary and mobile phases is dictated by the polarity of the target compound and the impurities to be removed.

For the purification of a basic compound like "this compound", several advanced column chromatography techniques can be employed to overcome the challenges associated with its interaction with the stationary phase. Flash chromatography is a rapid and efficient method for preparative separations. ijpra.com

In normal-phase chromatography, silica (B1680970) gel is a common stationary phase. However, the acidic nature of silica can lead to strong adsorption and peak tailing of basic compounds. biotage.com To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), can be added to the mobile phase. biotage.com Alternatively, an amine-functionalized silica gel can be used as the stationary phase, which provides a less acidic environment and often results in better peak shapes and recovery for basic compounds. biotage.com

Reversed-phase column chromatography can also be utilized for the purification of "this compound", particularly if the impurities are significantly more or less polar. In this mode, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

Table 4: General Strategies for Column Chromatography Purification of Basic Amines

| Technique | Stationary Phase | Mobile Phase Considerations |

| Normal-Phase | Silica Gel | Addition of a basic modifier (e.g., 0.1-1% triethylamine) to a non-polar/polar solvent mixture (e.g., hexane/ethyl acetate). |

| Normal-Phase | Amine-functionalized Silica Gel | Non-polar/polar solvent mixtures (e.g., hexane/ethyl acetate) without the need for a basic modifier. |

| Reversed-Phase | C18-functionalized Silica Gel | A gradient of increasing organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer. |

This table outlines common approaches for the purification of basic amines using column chromatography.

Spectrophotometric and Electrochemical Analytical Methods

Beyond chromatographic techniques, spectrophotometric and electrochemical methods can offer alternative or complementary approaches for the analysis of "this compound".

Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte. The dimethoxybenzene moiety in "this compound" provides a chromophore that absorbs in the UV region, which can be utilized for its quantification. researchgate.netresearchgate.net A simple UV-Vis spectrophotometric method could be developed for the determination of the compound in solution, provided that there are no interfering substances that absorb at the same wavelength. For more complex matrices, or to enhance sensitivity and selectivity, derivatization of the primary amine group with a chromogenic reagent can be employed. analis.com.myorientjchem.orgresearchgate.net For instance, reaction with ninhydrin (B49086) produces a colored product that can be measured in the visible region, offering a selective method for the quantification of primary amines. analis.com.myorientjchem.orgresearchgate.net

Electrochemical methods, such as voltammetry, are based on the measurement of the current that flows as a function of an applied potential. acs.orgresearchgate.net Primary aromatic amines can be electrochemically oxidized, and this property can be exploited for their determination. researchgate.netmdpi.com The electrochemical behavior of "this compound" would need to be investigated to determine its oxidation potential and to develop a suitable voltammetric method. The use of modified electrodes can enhance the sensitivity and selectivity of the analysis. hueuni.edu.vn While potentially offering high sensitivity, the development of a robust electrochemical method would require careful optimization of parameters such as the electrode material, supporting electrolyte, and pH. nih.gov

Table 5: Overview of Potential Spectrophotometric and Electrochemical Methods

| Method | Principle | Potential Application |

| UV-Vis Spectrophotometry | Measurement of UV absorbance of the dimethoxybenzene chromophore. | Direct quantification in simple matrices. |

| Colorimetric Assay (e.g., with Ninhydrin) | Derivatization of the primary amine to form a colored product, followed by measurement of visible light absorbance. | Selective quantification of the primary amine. |

| Voltammetry | Measurement of the current resulting from the electrochemical oxidation of the amine group. | Sensitive determination of the compound. |

This table summarizes potential non-chromatographic analytical methods for "this compound".

In Vitro Biological Activity and Mechanistic Insights

Receptor Binding and Ligand Interaction Studies

The characterization of a compound's interaction with cellular receptors is fundamental to understanding its pharmacological potential. For 4-(3,4-dimethoxyphenyl)butan-1-amine, studies have explored its binding affinities for monoamine transporters and other significant molecular targets.

Monoamine Transporter (Dopamine, Serotonin (B10506), Norepinephrine) Binding Affinities

Research into the structure-activity relationship (SAR) of β-phenethylamine derivatives provides some context for the potential interaction of this compound with monoamine transporters. Generally, substitutions on the phenyl ring of phenethylamine (B48288) compounds can influence their affinity for these transporters. Studies have shown that the presence of a methoxy (B1213986) group on the aromatic ring tends to result in very weak or no inhibitory activity on dopamine (B1211576) reuptake. researchgate.net This suggests that this compound, with its two methoxy groups, may have a low affinity for the dopamine transporter (DAT). However, specific binding affinity data (such as Ki or IC50 values) for this compound at the dopamine, serotonin (SERT), and norepinephrine (B1679862) (NET) transporters are not extensively documented in publicly available literature.

G-Protein Coupled Receptor (GPCR) Binding Profiles and Selectivity

Other Molecular Target Interactions (e.g., σ1 and σ2 receptors)

Beyond the classical monoamine transporters and GPCRs, other molecular targets such as sigma (σ) receptors are of interest in pharmacological research. The sigma-1 receptor, in particular, is known to bind a variety of compounds, including some with a phenethylamine scaffold. researchgate.net A structurally related compound, SA4503, which is 1-(3,4-Dimethoxyphenethyl)-4-(phenylpropyl)piperazine, has been identified as a sigma-1 receptor agonist. researchgate.net The shared 3,4-dimethoxyphenethyl moiety between SA4503 and this compound suggests the possibility of the latter also interacting with sigma-1 receptors. However, direct binding studies and affinity values for this compound at either σ1 or σ2 receptors have not been specifically reported.

Enzymatic Activity Modulation and Mechanistic Enzymology (In Vitro)

The ability of a compound to modulate the activity of enzymes is another critical aspect of its biological profile. This section would typically detail the kinetics and mechanisms of such interactions.

Enzyme Inhibition Kinetics and Potency (e.g., Kinesin Spindle Protein Inhibitors, FAAH, DPP-4)

Information regarding the inhibitory effects of this compound on enzymes such as Kinesin Spindle Protein (KSP), Fatty Acid Amide Hydrolase (FAAH), and Dipeptidyl Peptidase-4 (DPP-4) is not available in the reviewed scientific literature. Therefore, no data on its inhibition kinetics or potency (e.g., Ki, IC50) for these enzymes can be provided at this time.

Studies on Enzyme-Ligand Interaction Mechanisms

Detailed mechanistic studies elucidating the specific molecular interactions between this compound and any enzymatic targets have not been found in the available scientific literature. Such studies would typically involve techniques like X-ray crystallography or computational modeling to understand the binding mode and the residues involved in the interaction.

Applications As Chemical Intermediates and Building Blocks in Organic Synthesis

Role in the Synthesis of Complex Organic Molecules and Natural Products

While direct applications of 4-(3,4-dimethoxyphenyl)butan-1-amine in the total synthesis of complex natural products are not extensively documented in publicly available scientific literature, its structural motifs are present in various biologically active molecules. The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common feature in a wide range of alkaloids and other natural products. The primary amine function provides a reactive handle for constructing larger molecular frameworks through reactions such as amidation, alkylation, and reductive amination.

The synthesis of complex organic molecules often relies on the strategic assembly of smaller, functionalized building blocks. In this context, this compound can be considered a synthon that provides a substituted aromatic ring connected to a flexible four-carbon chain with a terminal nucleophilic nitrogen. This combination is valuable for building isoquinoline (B145761) alkaloids and other related heterocyclic systems through well-established synthetic routes like the Pictet-Spengler or Bischler-Napieralski reactions, following appropriate functional group manipulations. The total synthesis of natural products is a significant area of research that enables the production of rare and biologically active compounds for further study. researchgate.netpitt.edu

Precursor for Advanced Pharmaceutical and Agrochemical Scaffolds

The 4-(3,4-dimethoxyphenyl) moiety is a key structural element in a variety of compounds with significant biological activity, suggesting the potential of this compound as a precursor for novel pharmaceutical and agrochemical agents.

In the pharmaceutical realm, derivatives of this scaffold have been explored for their psychoactive properties. For instance, the cathinone (B1664624) derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (B607141) has been identified as a designer drug, indicating that the 3,4-dimethoxyphenyl group can be part of molecules that interact with the central nervous system. nih.gov This suggests that this compound could be a starting material for the synthesis of new therapeutic agents targeting neurological pathways.

In the field of agrochemicals, related structures have shown promise as active ingredients. For example, 3-aryl-3-triazolylpropiophenones containing the 3,4-dimethoxyphenyl group have been described as potential components in fungicide, bactericide, and herbicide formulations. mdpi.com The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one highlights the utility of the dimethoxyphenyl scaffold in creating potentially bioactive compounds for crop protection. mdpi.com Furthermore, a United States patent describes derivatives of the structurally similar 4-(p-methoxyphenyl)-2-amino-butane as having insecticidal properties, reinforcing the potential of this class of compounds in agrochemical development. google.com

| Compound Name | Application Area | Reference |

|---|---|---|

| 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one | Pharmaceutical (Designer Drug) | nih.gov |